[(2-Fluorophenyl)sulfanyl]formonitrile
Overview
Description
“[(2-Fluorophenyl)sulfanyl]formonitrile” is a chemical compound with the molecular formula C7H4FNS . It has a molecular weight of 153.18 .
Synthesis Analysis
The synthesis of “[(2-Fluorophenyl)sulfanyl]formonitrile” involves a reaction with iodine and potassium acetate at 90℃ for 12 hours . The crude mixture is then diluted with AcOEt, washed with a saturated aqueous Na2S2O3 solution, and dried. The organic phase is filtered through a Celite pad, washed with AcOEt, and the filtrate is concentrated in vacuo. The resulting residue is purified by column chromatography to afford the product .Molecular Structure Analysis
The molecular structure of “[(2-Fluorophenyl)sulfanyl]formonitrile” is represented by the formula C7H4FNS . Unfortunately, the specific details about the linear structure formula and InChI Key are not available .Physical And Chemical Properties Analysis
“[(2-Fluorophenyl)sulfanyl]formonitrile” has a molecular weight of 153.18 . The boiling point and other physical properties are not specified .Scientific Research Applications
Synthesis and Applications of Fluorinated Compounds
- Synthesis of Fluorinated Biphenyls : The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, demonstrates the importance of fluorinated compounds in medical and industrial applications. This research shows how modifications of fluorinated compounds can lead to the development of important pharmaceuticals (Qiu et al., 2009).
Sulfur-Containing Compounds in Environmental and Biological Systems
Metal Sulfide Precipitation : Studies on metal sulfide precipitation highlight the environmental and applied chemistry of sulfur-containing compounds. This research is crucial for understanding metal removal, reaction kinetics, and applications in effluent treatment processes such as Acid Mine Drainage (AMD) treatment and industrial hydrometallurgical processes (Lewis, 2010).
Microbial Degradation of Polyfluoroalkyl Chemicals : The environmental biodegradability of polyfluoroalkyl chemicals, including their transformation into perfluoroalkyl acids, underscores the ecological impact of fluorine-containing compounds. This research is essential for evaluating the fate and effects of such compounds in the environment (Liu & Avendaño, 2013).
Applications in Energy and Catalysis
- Metal Sulfides for Renewable Energy : Research on metal sulfides, including their electrocatalytic, photocatalytic, and photoelectrochemical water splitting applications, showcases the potential of sulfur-containing compounds in renewable energy technologies. Such studies are instrumental in developing new materials for hydrogen energy production (Chandrasekaran et al., 2019).
Safety and Hazards
The safety data sheet for “[(2-Fluorophenyl)sulfanyl]formonitrile” provides several precautionary statements. These include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and not allowing contact with air . It also advises against allowing any possible contact with water due to the risk of a violent reaction and possible flash fire . The compound should be handled under inert gas and protected from moisture . The container should be kept tightly closed .
properties
IUPAC Name |
(2-fluorophenyl) thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-6-3-1-2-4-7(6)10-5-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRQLNHVJHGNOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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